molecular formula C31H40N4O3 B13932003 Acetic acid, 2-[4-[[5-amino-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]benzoyl]amino]phenyl]hydrazide CAS No. 63134-32-7

Acetic acid, 2-[4-[[5-amino-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]benzoyl]amino]phenyl]hydrazide

Cat. No.: B13932003
CAS No.: 63134-32-7
M. Wt: 516.7 g/mol
InChI Key: JLKWCUCMJMTOIL-UHFFFAOYSA-N
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Description

Acetic acid, 2-[4-[[5-amino-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]benzoyl]amino]phenyl]hydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[4-[[5-amino-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]benzoyl]amino]phenyl]hydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Benzoyl Intermediate: This step involves the reaction of 2,4-bis(1,1-dimethylpropyl)phenol with benzoyl chloride in the presence of a base such as pyridine to form the phenoxy benzoyl intermediate.

    Amination: The phenoxy benzoyl intermediate is then reacted with 5-amino-2-aminobenzamide under controlled conditions to introduce the amino groups.

    Hydrazide Formation: The final step involves the reaction of the aminated intermediate with hydrazine hydrate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[4-[[5-amino-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]benzoyl]amino]phenyl]hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitric acid, halogens, Lewis acids as catalysts.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with additional functional groups on the aromatic rings.

Scientific Research Applications

Acetic acid, 2-[4-[[5-amino-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]benzoyl]amino]phenyl]hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid, 2-[4-[[5-amino-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]benzoyl]amino]phenyl]hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that lead to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Phenoxy Acetamide Derivatives: Compounds with similar phenoxy acetamide structures, such as those used in medicinal chemistry for their therapeutic potential.

    Indole Derivatives: Compounds containing indole moieties, known for their diverse biological activities.

    Quinoline Derivatives: Compounds with quinoline structures, widely studied for their pharmacological properties.

Uniqueness

Acetic acid, 2-[4-[[5-amino-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]benzoyl]amino]phenyl]hydrazide stands out due to its unique combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

CAS No.

63134-32-7

Molecular Formula

C31H40N4O3

Molecular Weight

516.7 g/mol

IUPAC Name

N-[4-(2-acetylhydrazinyl)phenyl]-5-amino-2-[2,4-bis(2-methylbutan-2-yl)phenoxy]benzamide

InChI

InChI=1S/C31H40N4O3/c1-8-30(4,5)21-10-16-28(26(18-21)31(6,7)9-2)38-27-17-11-22(32)19-25(27)29(37)33-23-12-14-24(15-13-23)35-34-20(3)36/h10-19,35H,8-9,32H2,1-7H3,(H,33,37)(H,34,36)

InChI Key

JLKWCUCMJMTOIL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)C(=O)NC3=CC=C(C=C3)NNC(=O)C)C(C)(C)CC

Origin of Product

United States

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